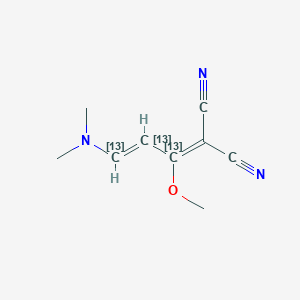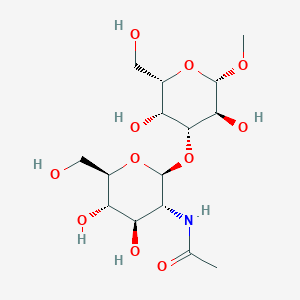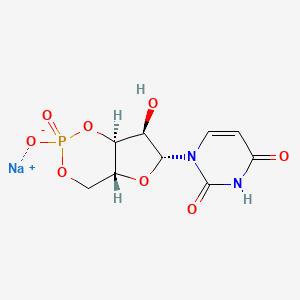
Uridine, cyclic 3',5'-(hydrogen phosphate), monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of cyclic uridine phosphates, including uridine, cyclic 3',5'-(hydrogen phosphate), monosodium salt, involves several chemical pathways. The synthesis of related compounds like Lyxouridine 2', 3'-Cyclic Phosphate demonstrates the intricate steps involved in obtaining cyclic phosphate nucleotides, starting from protected uridine derivatives, through cyclophosphorylation, to yield the cyclic phosphate in high yield after deprotection (Ukita & Hayatsu, 1961).
Molecular Structure Analysis
The molecular structure of cyclic uridine-3',5'-phosphate has been extensively studied. The crystal structure of this compound reveals that the uracil rings are planar and in the keto form, with base-sugar torsion angles in the anti range and sugar puckering in C3'-endo conformation (Coulter, 1968). Such structural details are crucial for understanding the interaction of cyclic uridine phosphates with biological molecules.
Chemical Reactions and Properties
Cyclic uridine phosphates undergo various chemical reactions, reflecting their reactivity and functional role in biological systems. For example, free radicals from X-irradiated single crystals of uridine-5'-phosphate disodium salt showcase the compound's sensitivity to irradiation, leading to the formation of multiple radical species (Radons, Oloff, & Hüttmann, 1981). Such studies shed light on the stability and reactivity of cyclic uridine phosphates under different conditions.
Physical Properties Analysis
The physical properties of cyclic uridine phosphates, such as solubility, melting point, and crystal structure, have been analyzed in detail. The study of the structure of Uridine 3', 5'-Cyclic Phosphate (c-UMP) crystal provides insights into its colorless and transparent nature, belonging to the monoclinic system with specific unit cell parameters, highlighting its physical characteristics (Qi-tai, Shi-Qi, & Yuan-xin, 2005).
Scientific Research Applications
Recent Trends in Nucleotide Synthesis
Recent advances in the synthesis of nucleotides, including cyclic nucleotides like Uridine, cyclic 3',5'-(hydrogen phosphate), monosodium salt, have been outlined, highlighting both enzymatic and chemical methods. The review emphasizes the necessity for further research to develop universal methodologies compatible with a wide variety of nucleoside analogues (Roy et al., 2016).
Biologic Activity of Cyclic and Caged Phosphates
This review explores the biological effects of cyclic phosphates, including their neurotoxicity and potential as therapeutic agents. It discusses how cyclic compounds, by inhibiting acetylcholine esterase, can serve as pesticides or possess other biological functions due to their interaction with specific enzymes (Lorke et al., 2017).
Uridine Phosphorylase in Biomedical, Structural, and Functional Aspects
The enzyme uridine phosphorylase, which plays a crucial role in the metabolism of pyrimidine, including the reversible phosphorylation of uridine, offers a promising target for high-selectivity anticancer agents. Detailed knowledge of the enzyme's structure and function is essential for the development of new medicinal preparations (Lashkov et al., 2011).
Utilization of CO2-Available Organocatalysts for Reactions with Epoxides
The review highlights the development in the use of CO2 for creating organic carbonates through the reaction with epoxides. It underscores the potential of cyclic carbonates, produced from such reactions, for various applications, signifying a sustainable approach to utilizing greenhouse gases (Weidlich & Kamenická, 2022).
properties
IUPAC Name |
sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O8P.Na/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYWIKXPIFYSBG-IAIGYFSYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2NaO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
CAS RN |
56632-58-7 |
Source


|
| Record name | Sodium uridine 3',5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


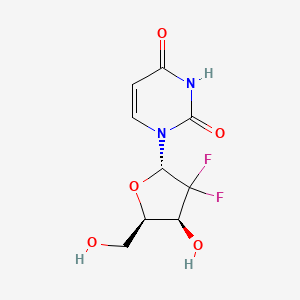
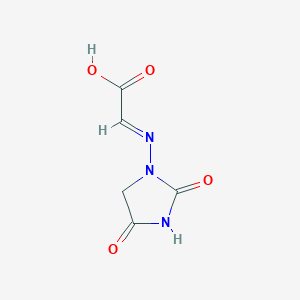
![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)

![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)
